molecular formula C12H13NO B2480224 1,2,5-Trimethyl-1H-indole-3-carbaldehyde CAS No. 66727-62-6

1,2,5-Trimethyl-1H-indole-3-carbaldehyde

Cat. No.: B2480224
CAS No.: 66727-62-6
M. Wt: 187.242
InChI Key: LKIGDPPNHGJUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Structural Importance of the Indole (B1671886) Nucleus in Organic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, holds a position of paramount importance in the field of organic chemistry. Its story begins in the 19th century with the study of the dye indigo, from which indole derives its name. In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole, and by 1869, he had proposed its chemical structure. This foundational work opened the door to a vast and intricate area of chemical research.

The structural significance of the indole nucleus lies in its prevalence in a multitude of biologically active natural products and synthetic compounds. It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin. The unique electronic properties of the indole ring system, arising from the interplay between the benzene and pyrrole rings, confer upon it a rich and diverse reactivity, making it a versatile scaffold for the synthesis of complex molecules.

The Indole-3-carbaldehyde Moiety as a Core Synthetic Synthon

Within the vast family of indole derivatives, indole-3-carbaldehyde stands out as a particularly valuable and versatile synthetic intermediate, or "synthon." Its utility stems from the presence of a reactive aldehyde group at the 3-position of the indole ring, a site that is electronically rich and prone to electrophilic substitution. This aldehyde functionality allows for a wide array of chemical transformations, providing a gateway to a diverse range of more complex indole-containing molecules.

The Vilsmeier-Haack reaction is a classic and widely employed method for the synthesis of indole-3-carbaldehydes. ekb.eg This formylation reaction typically involves the treatment of an indole with a mixture of phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group at the 3-position. The reactivity of the indole nucleus in this reaction is influenced by the presence of substituents on the ring system.

The aldehyde group of indole-3-carbaldehyde can undergo a variety of reactions, including oxidation to the corresponding carboxylic acid, reduction to the alcohol, and condensation reactions with a wide range of nucleophiles. wikipedia.org These transformations are fundamental to the construction of more elaborate molecular architectures, making indole-3-carbaldehyde a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials.

Rationale for Research on Substituted Indole-3-carbaldehydes, with a Focus on 1,2,5-Trimethyl-1H-indole-3-carbaldehyde and Analogues

Research into substituted indole-3-carbaldehydes is driven by the quest for novel compounds with tailored properties. By systematically varying the position and number of methyl groups, chemists can fine-tune the characteristics of the indole scaffold to optimize its performance in specific applications. For example, in medicinal chemistry, methylation can enhance the binding affinity of a molecule to a biological target or improve its metabolic stability.

The table below provides a general overview of the expected properties of this compound based on the known characteristics of similar methylated indole-3-carbaldehydes.

PropertyExpected Characteristic
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
Reactivity The aldehyde group would be susceptible to nucleophilic attack and oxidation/reduction. The indole ring could undergo further electrophilic substitution, with the positions of substitution influenced by the existing methyl groups.

Scope and Organization of the Research Outline

This article has provided a foundational overview of indole-3-carbaldehyde chemistry and the significance of methylated indoles, with a specific focus on the contextual understanding of this compound. The discussion has covered the historical importance of the indole nucleus, the role of indole-3-carbaldehyde as a synthetic synthon, and the rationale for studying substituted derivatives. Due to the absence of specific research on the target compound, this article has drawn upon established principles and data from closely related analogues to infer its likely properties and significance. Further experimental investigation is necessary to fully elucidate the chemical and biological profile of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5-trimethylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-4-5-12-10(6-8)11(7-14)9(2)13(12)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIGDPPNHGJUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2,5 Trimethyl 1h Indole 3 Carbaldehyde and Analogous Structures

Direct Formylation Approaches to Indole-3-carbaldehydes

Direct formylation involves the introduction of a formyl group (-CHO) onto an existing indole (B1671886) ring. The high electron density at the C3 position of the indole nucleus makes it susceptible to electrophilic substitution, which is the underlying principle of most direct formylation methods.

Vilsmeier-Haack Formylation Strategies for Indole Systems

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, which is typically a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). ijpcbs.comnih.gov

The mechanism begins with the formation of the electrophilic Vilsmeier reagent (a dichloromethyleniminium ion). The electron-rich indole ring then attacks this electrophile, preferentially at the C3 position, to form a stable intermediate. Subsequent hydrolysis of this intermediate yields the desired indole-3-carbaldehyde. organic-chemistry.org This method is often preferred due to its simplicity, high yields, and the high purity of the resulting product. ekb.eg

The general reaction is as follows: Indole + Vilsmeier Reagent (from DMF/POCl₃) → Iminium salt intermediate --(Hydrolysis)--> Indole-3-carbaldehyde

This strategy is highly effective for a variety of substituted indoles. The reaction conditions, such as temperature and the ratio of reagents, can be optimized to achieve high yields. numberanalytics.com

Regioselective Formylation of Substituted Indoles

The regioselectivity of the Vilsmeier-Haack reaction on the indole nucleus is a critical aspect, with formylation almost exclusively occurring at the C3 position if it is unsubstituted. This high regioselectivity is attributed to the superior nucleophilicity of the C3 position in the indole ring.

When the C3 position is blocked, formylation can be directed to other positions. For instance, in some cases of N-substituted-1,2,3,4-tetrahydrocarbazoles, formylation has been observed at the C1 position or even on the benzene (B151609) ring, sometimes involving rearrangements. rsc.org The electronic nature of the substituents on the indole ring also influences the reactivity and, to a lesser extent, the regioselectivity. Electron-donating groups on the benzene portion of the indole ring can further activate the molecule towards electrophilic substitution. For the target molecule, 1,2,5-trimethyl-1H-indole, the methyl groups at the N1, C2, and C5 positions are all electron-donating, which enhances the nucleophilicity of the indole ring, facilitating the Vilsmeier-Haack formylation at the vacant C3 position.

Syntheses from Precursors and Building Blocks

An alternative to direct formylation is the construction of the indole ring itself from acyclic or simpler cyclic precursors, with the formyl group or a precursor to it being incorporated during the cyclization process.

Indole Ring Construction via Cyclization Reactions

Several classic named reactions in organic chemistry provide routes to the indole nucleus, which can be adapted to produce indole-3-carbaldehydes.

Fischer Indole Synthesis : This method involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgorganic-chemistry.org To synthesize an indole with a C3-formyl group precursor, one could potentially use a dicarbonyl compound that reacts with the phenylhydrazine. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgmdpi.com For synthesizing a 1,2,5-trimethyl-substituted indole, one would start with 4-methylphenylhydrazine (B1211910) and an appropriate ketone, followed by N-methylation.

Bischler-Möhlau Indole Synthesis : This reaction forms a 2-aryl- or 2-alkyl-indole from an α-halo-ketone and an excess of an aniline. wikipedia.orgdrugfuture.com The mechanism involves the initial formation of an α-anilino ketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. chemeurope.com While traditionally used for 2-substituted indoles, modifications could potentially be employed to generate the desired substitution pattern.

Reissert Indole Synthesis : This method synthesizes indoles from o-nitrotoluenes and diethyl oxalate. wikipedia.org The process involves a condensation reaction followed by a reductive cyclization. researchgate.net The initial product is an indole-2-carboxylic acid, which can be further modified. This route is less direct for producing 3-carbaldehydes.

Nenitzescu Indole Synthesis : This reaction produces 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.com While specific for 5-hydroxyindoles, it demonstrates the principle of constructing the indole ring from non-aniline precursors.

Below is a table summarizing some of these classical indole synthesis methods.

Synthesis NamePrecursorsKey Features
Fischer Indole Synthesis Phenylhydrazine, Aldehyde/KetoneAcid-catalyzed, forms a phenylhydrazone intermediate, involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org
Bischler-Möhlau Synthesis α-Halo-ketone, AnilineRequires excess aniline, proceeds via an α-anilino ketone intermediate. wikipedia.org
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalateInvolves condensation and reductive cyclization, yields an indole-2-carboxylic acid. wikipedia.org
Nenitzescu Indole Synthesis Benzoquinone, β-AminocrotonateSpecifically produces 5-hydroxyindoles. wikipedia.org

Transformation of Substituted Anilines as Precursors

A highly effective and direct method for preparing substituted indole-3-carbaldehydes involves the one-pot reaction of substituted 2-methylanilines with the Vilsmeier reagent. This approach combines indole ring formation and C3-formylation into a single synthetic operation.

A patented method describes the synthesis of various indole-3-carbaldehyde compounds by reacting 2-methylaniline derivatives with a Vilsmeier reagent prepared from DMF and POCl₃. google.com The reaction proceeds via a cyclization mechanism facilitated by the Vilsmeier reagent. This "one-pot" synthesis is advantageous as it simplifies the process by avoiding the isolation of intermediate products, which is often required in multi-step syntheses. google.com

For example, the synthesis of 5-methyl-1H-indole-3-carbaldehyde is achieved by reacting 2,4-dimethylaniline (B123086) with the Vilsmeier reagent. google.com Similarly, other substituted anilines can be used to generate a variety of indole-3-carbaldehydes, as detailed in the table below, based on the findings in the patent.

Precursor (Substituted Aniline)Product (Indole-3-carbaldehyde)Yield (%)
2,4-Dimethylaniline5-Methyl-1H-indole-3-carbaldehyde88
2,3-Dimethylaniline4-Methyl-1H-indole-3-carbaldehyde90
2,5-Dimethylaniline6-Methyl-1H-indole-3-carbaldehyde89
4-Fluoro-2-methylaniline5-Fluoro-1H-indole-3-carbaldehydeN/A
4-Chloro-2-methylaniline5-Chloro-1H-indole-3-carbaldehydeN/A

Modern and Environmentally Benign Synthetic Protocols

Growing concerns about the environmental impact of chemical processes have spurred the development of more sustainable synthetic methods. Traditional methods like the Vilsmeier-Haack reaction often use stoichiometric amounts of hazardous reagents like POCl₃. nih.gov

Recent advancements have focused on catalytic and greener alternatives:

Catalytic Vilsmeier-Haack Reaction : A catalytic version of the Vilsmeier-Haack reaction has been developed, which operates via a P(III)/P(V)=O cycle. nih.govacs.org This approach significantly reduces the amount of phosphorus reagents required, making the process more environmentally friendly.

Iron-Catalyzed C3-Formylation : An efficient and eco-friendly method for the C3-selective formylation of indoles uses ferric chloride (FeCl₃) as a catalyst. organic-chemistry.orgresearchgate.net This reaction employs formaldehyde (B43269) and aqueous ammonia, with air serving as the oxidant. The use of a cheap, non-toxic iron catalyst and the avoidance of harsh reagents like POCl₃ represent a significant green improvement. organic-chemistry.org

Boron-Catalyzed Formylation : Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to be an effective catalyst for the C-H formylation of indoles using trimethyl orthoformate as the formyl source. This method is advantageous due to its operational simplicity, use of inexpensive reagents, and mild reaction conditions. acs.org

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate reaction times and improve yields in various indole syntheses, including modifications of the Bischler-Möhlau reaction and Friedel-Crafts acylations, often under solvent-free or in greener solvent systems like ionic liquids. nih.gov

These modern approaches offer promising alternatives to classical methods, aligning with the principles of green chemistry by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Boron-Catalyzed C-H Functionalization Using Orthoesters

A practical and efficient approach for the C-H formylation of indoles involves the use of boron-based catalysts with alkyl orthoesters as the formylating agents. acs.org Specifically, boron trifluoride diethyl etherate (BF₃·OEt₂) has been identified as an effective stoichiometric catalyst in conjunction with trimethyl orthoformate (TMOF) as the formyl source. acs.orgnih.govfigshare.com This method allows for the rapid and efficient synthesis of a diverse range of C-formylindoles. acs.orgnih.gov

Recent advancements in boron-catalyzed transformations have demonstrated higher efficiency, reduced excess of reagents, and improved compatibility with various functional groups, positioning them as viable alternatives to traditional methods. acs.org Alkyl orthoesters are versatile reagents in organic synthesis and have been widely employed in numerous transformations. acs.org

Key features of this protocol include its operational simplicity, the use of inexpensive and readily available reagents, neat (solvent-free) conditions, ambient reaction temperatures, and short reaction times, typically ranging from 1 to 5 minutes. nih.gov Furthermore, the method exhibits broad substrate tolerance and is scalable, making it highly adaptable for various synthetic applications. nih.gov

Initial optimization studies using indole and trimethyl orthoformate revealed that while some catalysts like Bi(OTf)₃ led to the formation of tris(indolyl)methane, the use of BF₃·OEt₂ successfully yielded the desired formylation product. acs.org

Table 1: Boron-Catalyzed Formylation of Indoles

Catalyst Formylating Agent Solvent Temperature Product Yield
Bi(OTf)₃ Trimethyl Orthoformate Dichloromethane Room Temp. Tris(indolyl)methane 93%
Bi(OTf)₃ Triethyl Orthoformate Dichloromethane Room Temp. Tris(indolyl)methane 82%

Microwave-Assisted Synthetic Protocols for Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in medicinal chemistry for accelerating the synthesis of indole analogs. nih.gov This method often leads to higher yields and shorter reaction times compared to conventional heating methods. nih.gov

For instance, a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives have been efficiently synthesized from commercially available anilines through a palladium-catalyzed intramolecular oxidative coupling under microwave irradiation. mdpi.com This solvent-free approach provides the desired products in excellent yields with high regioselectivity. mdpi.comorganic-chemistry.org

The application of microwave irradiation has been explored in various classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions, as well as in metal-mediated cyclizations. nih.gov In one example, the solid-state reaction of anilines and phenacyl bromides followed by microwave irradiation provides a mild and environmentally friendly method for the synthesis of 2-arylindoles. organic-chemistry.org This process avoids the use of organic solvents and toxic metal catalysts. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,3-triazole-based carbazole (B46965) derivatives

Method Reaction Time Yield
Conventional Longer 64-94%

Oxidative Routes for Indole-3-carbaldehyde Formation

Oxidative methods provide alternative pathways for the synthesis of indole-3-carbaldehydes from various precursors. These routes often utilize environmentally benign reagents and can offer good yields.

From Gramine (B1672134) Methiodides:

An unusual oxidation of gramine methiodide, specifically [1-(1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide], using sodium nitrite (B80452) in N,N-dimethylformamide (DMF) produces indole-3-carbaldehyde in a 68% yield. ekb.eg Another approach involves the reaction of gramine with a formylating species generated from hexamethylenetetramine (HMTA) and silica-supported ceric ammonium (B1175870) nitrate (B79036) (CAN–SiO₂), which yields the desired product in 81% yield. ekb.eg

From Indole-3-acetic acid:

The oxidative decarboxylation of indole-3-acetic acid is another viable route. researchgate.net This transformation can be achieved using sodium periodate (B1199274) catalyzed by various manganese(III) complexes, such as Mn(III)-salophen complex or manganese(III) porphyrin complexes supported on materials like multi-walled carbon nanotubes or cross-linked polystyrene. researchgate.netekb.eg These methods can produce indole-3-carbaldehyde in yields as high as 78%. ekb.eg Additionally, the enzymatic formation of indole-3-carboxaldehyde (B46971) from indole-3-acetic acid has also been reported. documentsdelivered.comnih.gov

Table 3: Oxidative Syntheses of Indole-3-carbaldehyde

Starting Material Reagents Yield
Gramine Methiodide Sodium nitrite, DMF 68% ekb.eg
Gramine HMTA, CAN–SiO₂ 81% ekb.eg

Reactivity and Mechanistic Investigations of 1,2,5 Trimethyl 1h Indole 3 Carbaldehyde

Reactions at the Carbaldehyde Group

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Additions and Condensation Reactions (e.g., Henry, Knoevenagel)

While specific studies on 1,2,5-trimethyl-1H-indole-3-carbaldehyde are not extensively documented, its reactivity in condensation reactions can be reliably inferred from the well-established chemistry of related indole-3-carbaldehydes.

The Henry Reaction , or nitroaldol reaction, involves the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde. For indole-3-carbaldehydes, this reaction typically proceeds by treating the aldehyde with a nitroalkane, such as nitromethane, in the presence of a base. This reaction is a key step in the synthesis of tryptamine (B22526) derivatives. tci-thaijo.org The initial product is a β-nitroalcohol, which can subsequently be dehydrated to a 3-(2-nitrovinyl)indole. tci-thaijo.org

The Knoevenagel Condensation is another characteristic reaction of the aldehyde group, involving its reaction with compounds containing an active methylene (B1212753) group. Studies on indole-3-carboxaldehyde (B46971) have shown that it readily undergoes Knoevenagel condensation with various active methylene compounds like malononitrile, dimethyl malonate, and ethyl nitroacetate. acgpubs.orgacgpubs.org These reactions are typically catalyzed by a weak base such as piperidine (B6355638) in acetic acid. acgpubs.org The products are α,β-unsaturated indole (B1671886) derivatives, which are valuable intermediates in organic synthesis. acgpubs.orgamazonaws.com

Table 1: Representative Condensation Reactions of Indole-3-Carbaldehydes
Reaction NameNucleophileCatalyst/ConditionsProduct Type
Henry ReactionNitromethaneBase (e.g., Sodium Methoxide)3-(2-Nitrovinyl)indole (after dehydration)
KnoevenagelMalononitrilePiperidine / Acetic Acid2-(1H-indol-3-ylmethylene)malononitrile
KnoevenagelDiethyl MalonatePiperidine / Acetic AcidDiethyl 2-(1H-indol-3-ylmethylene)malonate
KnoevenagelImidazolidine-2,4-dioneTriethylamine / Methanolα,β-unsaturated N-substituted indole derivative

Aldehyde-Specific Functional Group Transformations (e.g., Reductions, Oxidations)

The carbaldehyde group of this compound is expected to undergo standard aldehyde-specific functional group transformations.

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, (1,2,5-trimethyl-1H-indol-3-yl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). youtube.com This reagent is highly selective for aldehydes and ketones and would not typically affect the indole ring under standard conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. youtube.com

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1,2,5-trimethyl-1H-indole-3-carboxylic acid. In biological systems, aldehyde oxidases can perform this transformation. nih.govnih.gov In the laboratory, common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Tollens' reagent can be employed. The choice of oxidant is crucial to avoid unwanted side reactions on the electron-rich indole nucleus.

Formation of Imines and Schiff Bases

Aldehydes react with primary amines in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. ijpbs.com This is a fundamental reaction of the carbonyl group. Indole-3-carboxaldehyde and its derivatives are known to form Schiff bases through condensation with various amino compounds, including amino acids and aminophenols. nih.govnveo.org The reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. ijpbs.com These Schiff bases and their metal complexes have been studied for their biological relevance. nveo.orgresearchgate.net

Table 2: Examples of Amine Reactants for Schiff Base Formation
Amine ClassExample Reactant
Aliphatic Amines1,4-Diaminobutane
Aromatic AminesAniline
Amino AcidsHistidine, Leucine, Valine
Heterocyclic Amines4-Amino-1,2,4-triazole

Transformations Involving the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 position. However, since this position is already substituted in the target molecule, reactions are directed elsewhere. The substituents on the ring play a crucial role in directing further functionalization.

N-Functionalization (e.g., Alkylation, Acylation, Sulfonation)

A key structural feature of this compound is the methyl group at the N1 position. This pre-existing N-alkylation renders the indole nitrogen non-nucleophilic and prevents the typical N-functionalization reactions commonly observed for free (NH)-indoles. nih.govmdpi.com Reactions such as N-acylation or N-sulfonation, which require a reactive N-H bond, are not feasible for this compound. This lack of reactivity at the nitrogen atom channels transformations toward C-H functionalization of the indole core.

Directed C-H Functionalization at Specific Indole Positions (e.g., C4-Arylation)

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying the indole core at positions that are otherwise difficult to access. nih.gov For indole-3-carbaldehydes, the formyl group at the C3 position can act as a directing group, facilitating regioselective C-H activation at the C4 position of the benzene (B151609) ring. nih.govx-mol.comresearchgate.net

This transformation is typically achieved using a palladium(II) catalyst. nih.govacs.orgrsc.org The mechanism is believed to involve the formation of a six-membered palladacycle intermediate, which then undergoes further reaction, such as arylation with an aryl iodide. researchgate.net

The substitution pattern on the indole ring significantly influences the outcome of these reactions.

N1-Substitution: The presence of an alkyl group at the N1 position, such as the methyl group in the target compound, is generally well-tolerated and compatible with C4-functionalization. acs.org

C2-Substitution: A methyl group at the C2 position is also compatible with these reaction conditions. acs.org

C5-Substitution: Substituents at the C5 position can introduce steric hindrance that may impede the C-H activation step at the C4 position, often leading to decreased reactivity and lower yields. acs.orgacs.org Therefore, the C5-methyl group in this compound is expected to have a notable, potentially inhibitory, effect on the efficiency of C4-directed functionalization.

Table 3: Conditions for Palladium-Catalyzed C4-Arylation of Indole-3-Carbaldehydes
CatalystOxidantAdditiveSolventTemperature (°C)
Pd(OAc)₂AgOAcTFAHFIP65-120
Pd(OAc)₂-Glycine (Transient Directing Group)AcOH / HFIP-

Heterocycle Annulation and Ring Expansion Reactions

The aldehyde functionality at the C3 position of the this compound scaffold serves as a versatile handle for the construction of new heterocyclic rings through annulation reactions. These reactions typically involve the condensation of the carbaldehyde with a binucleophilic reagent, leading to the formation of a fused ring system. A prominent example of such a transformation is the synthesis of pyridazino[4,5-b]indoles, a class of compounds with significant biological activities. mdpi.comresearchgate.netresearchgate.net

The reaction of substituted indole-3-carbaldehydes with hydrazine (B178648) hydrate (B1144303) or its derivatives proceeds via an initial condensation to form a hydrazone intermediate. Subsequent intramolecular cyclization, followed by aromatization, yields the pyridazino[4,5-b]indole core. This transformation represents a [4+2] cycloaddition strategy where the indole-3-carbaldehyde provides a four-atom component and the hydrazine acts as a two-atom component. The reaction is typically carried out under thermal conditions in a suitable solvent like ethanol (B145695) or dioxane. mdpi.comresearchgate.net

While specific studies on this compound are not extensively documented in this exact context, the general reactivity of substituted indole-3-carbaldehydes allows for a reliable extrapolation. The presence of the methyl groups is expected to influence the reaction kinetics and product yields.

Table 1: Examples of Pyridazino[4,5-b]indole Synthesis from Indole Derivatives

Indole ReactantReagentConditionsProductYield (%)Reference
Ethyl 2-ethoxycarbonyl-1-ethyl-3-formylindoleHydrazine hydrateReflux5-Ethyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indoleNot Reported researchgate.net
1-Methyl-indole-3-carbohydrazideAcetic anhydride, POCl₃Various1-Methyl-2-acetyl-pyridazino[4,5-b]indol-4(5H)-oneNot Reported researchgate.net
1-Chloro-4-methyl-5H-pyridazino[4,5-b]indoleHydrazineInert atmosphere1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indoleHigh mdpi.com

Ring expansion reactions of the indole nucleus, while less common than annulation at the C2-C3 bond, provide a valuable route to larger heterocyclic systems such as quinolines. A notable example involves the rhodium(II)-catalyzed reaction of indoles with halodiazoacetates. beilstein-journals.org This reaction is proposed to proceed through an initial cyclopropanation of the indole C2-C3 double bond, followed by a ring-opening of the transient cyclopropane (B1198618) intermediate and subsequent elimination to afford the quinoline-3-carboxylate. beilstein-journals.org

This cyclopropanation-ring expansion pathway highlights the reactivity of the indole core itself towards expansion. For a substrate like this compound, while the aldehyde group might not directly participate in this specific transformation, the underlying indole nucleus possesses the potential for such rearrangements under appropriate catalytic conditions. However, the presence of a substituent at the C2 position has been shown to be detrimental to this particular reaction. beilstein-journals.org

Influence of Methyl Substituents on Reaction Pathways and Selectivity

The presence and position of the three methyl groups in this compound exert a significant influence on its reactivity and the selectivity of its transformations through a combination of electronic and steric effects.

N1-Methyl Group: The methyl group on the indole nitrogen (N1) primarily has an electronic effect. As an electron-donating group, it increases the electron density of the indole ring system, potentially enhancing its nucleophilicity. This can facilitate electrophilic substitution reactions on the pyrrole (B145914) ring. In the context of heterocycle annulation, the N-methyl group prevents the formation of N-H tautomers and can influence the solubility of the starting material and products. In some reactions, N-substitution is well-tolerated and can lead to successful outcomes where N-H indoles might react differently.

C2-Methyl Group: The methyl group at the C2 position has both steric and electronic consequences. Electronically, it is an electron-donating group that can further enhance the electron density of the pyrrole ring. However, its steric bulk can hinder the approach of reagents to the C2 and C3 positions. In heterocycle annulation reactions involving the C3-carbaldehyde, the C2-methyl group can influence the conformation of the aldehyde and any intermediates, thereby affecting the ease of cyclization. For instance, in the rhodium-catalyzed ring expansion to quinolines, a substituent at the C2-position was found to be detrimental to the reaction. beilstein-journals.org This highlights the significant steric hindrance this group can impose.

C5-Methyl Group: Located on the benzene portion of the indole ring, the C5-methyl group is also electron-donating. This increases the electron density of the benzene ring, which can influence the regioselectivity of electrophilic aromatic substitution reactions on this ring. In the context of reactions at the C3-carbaldehyde, its electronic effect is transmitted through the pi-system, potentially modulating the reactivity of the aldehyde. However, a more direct impact is its steric hindrance. Studies on other reactions of indole derivatives have shown that substituents at the C5 position can decrease reactivity due to steric hindrance, which may impede the approach of reagents or catalysts to the heterocyclic part of the molecule.

Collectively, the three methyl groups in this compound make the molecule more electron-rich compared to unsubstituted indole-3-carbaldehyde. This enhanced electron density can increase the rate of certain reactions. However, the steric congestion, particularly from the C2-methyl group, can be a determining factor in the feasibility and outcome of many transformations, including heterocycle annulation and ring expansion reactions. The interplay of these electronic and steric factors dictates the specific reaction pathways and the selectivity observed.

Derivatization and Exploitation of 1,2,5 Trimethyl 1h Indole 3 Carbaldehyde in Complex Chemical Synthesis

Construction of Advanced Heterocyclic Systems

The reactivity of the 3-carbaldehyde group is extensively utilized in the construction of various heterocyclic scaffolds. The electron-rich indole (B1671886) nucleus, combined with the electrophilic nature of the aldehyde carbon, facilitates reactions that lead to the formation of new rings fused to or substituted on the indole core.

Synthesis of Semicarbazone and Thiosemicarbazone Derivatives

The aldehyde functionality of 1,2,5-trimethyl-1H-indole-3-carbaldehyde is readily converted into semicarbazone and thiosemicarbazone derivatives through condensation reactions. These reactions typically involve the Schiff base condensation of the aldehyde with semicarbazide (B1199961) or thiosemicarbazide (B42300), respectively. pnrjournal.com The process is often carried out in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. nih.gov

Thiosemicarbazones, in particular, are formed by the reaction of an aldehyde or ketone with a thiosemicarbazide. These derivatives are of significant interest as they contain a conjugated N,N,S system, which is crucial for their interaction with various biomolecules. The general reaction involves refluxing the indole-3-carbaldehyde with the appropriate thiosemicarbazide in ethanol. nih.gov The resulting thiosemicarbazone products are valuable as synthetic intermediates and have been studied for their coordination chemistry with transition metals. pnrjournal.comgrafiati.com

Table 1: Synthesis of Indole-3-carbaldehyde Thiosemicarbazone Derivatives

Reactant 1 Reactant 2 Conditions Product Class
Indole-3-carbaldehyde Thiosemicarbazide Ethanol, Reflux Indole-3-thiosemicarbazone nih.gov
Indole-3-carbaldehyde 4,4-dimethylthiosemicarbazide Ethanol, Acetic acid Indole-3-(4,4-dimethyl)thiosemicarbazone

Generation of Pyrimidine (B1678525), Triazole, and Carbazole (B46965) Scaffolds

The this compound scaffold serves as a precursor for a variety of important heterocyclic systems.

Pyrimidines: Substituted pyrimidine derivatives can be synthesized from indole-3-carbaldehydes. For instance, a multi-step reaction involving a 5-substituted-1-methyl-1H-indole-3-carbaldehyde, ethyl cyanoacetate, and guanidine (B92328) hydrochloride in the presence of L-Proline results in the formation of a pyrimidine ring system attached to the indole core. researchgate.net

Triazoles: 1,2,3-triazole-linked indoles are commonly synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry). researchgate.net This involves converting an indole derivative into an azide (B81097) or alkyne, which then reacts with a corresponding reaction partner to form the triazole ring, creating a hybrid indole-triazole molecule. researchgate.net

Carbazoles: The indole framework is a key component of carbazole structures. Specifically, certain indole derivatives can undergo cyclization to form the indolo[3,2-b]carbazole (B1211750) skeleton. researchgate.net This transformation is relevant in the context of natural product chemistry, where compounds derived from indole-3-carbaldehyde can be converted into this fused polycyclic system. researchgate.net

Formation of Thiazole (B1198619) and Fused Indole Derivatives (e.g., Imidazoindoles)

The versatility of the indole-3-carbaldehyde moiety extends to the synthesis of sulfur-containing heterocycles and complex fused systems.

Thiazoles: Indole-linked thiazole derivatives can be synthesized through various routes. One method involves the reaction of thioamides with specific reagents to form an intermediate that, upon treatment with arylhydrazines, yields 5-(2′-indolyl)thiazoles. nih.gov This highlights a pathway to connect the indole core to a thiazole ring system. nih.gov

Fused Indole Derivatives: Multicomponent reactions offer an efficient route to complex fused indole systems. For example, a sequential Ugi reaction followed by a Bischler–Napieralski/heterocyclization tandem closure, using indole derivatives as starting materials, can produce novel 6,11-dihydro-5H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2-ium salts, representing a class of fused imidazoindoles. researchgate.net

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple precursors in a single step. Indole derivatives, particularly those bearing an aldehyde group, are excellent substrates for MCRs. arkat-usa.org The aldehyde can react with in-situ formed iminium species in Mannich-type reactions or participate in Ugi-type reactions involving isocyanides. arkat-usa.org These reactions allow for the efficient synthesis of structurally diverse and complex heterocyclic libraries based on the indole scaffold. arkat-usa.org For example, indole-substituted tetrahydropyrimidines can be synthesized via a Biginelli-like MCR involving an indole aldehyde, urea (B33335) or thiourea, and a β-dicarbonyl compound. researchgate.net

As a Precursor for Natural Product Synthesis and Analogs

The structural core of this compound is found within various natural products and provides a starting point for the synthesis of their analogs, allowing for the exploration of structure-activity relationships.

Synthesis of Malassezin Analogs

Malassezin is a natural indole compound identified as 2-(1H-indol-3-ylmethyl)-1H-indole-3-carbaldehyde. researchgate.net Its synthesis has been achieved in five steps starting from N-Boc-indole-3-carbaldehyde. researchgate.net Given this synthetic precedent, this compound is a logical starting material for the creation of novel Malassezin analogs. By employing a similar synthetic route, the trimethylated indole aldehyde could be used to produce analogs bearing the 1,2,5-trimethyl substitution pattern on one or both of the indole rings. Such analogs are valuable for investigating how substitution on the indole core affects the biological properties of the parent natural product.

Table 2: Key Compounds Mentioned in This Article

Compound Name Chemical Structure/Class
This compound Substituted Indole Aldehyde
Semicarbazone Derivative of Aldehydes/Ketones
Thiosemicarbazone Derivative of Aldehydes/Ketones
Pyrimidine Heterocyclic Aromatic Compound
Triazole Heterocyclic Compound
Carbazole Tricyclic Aromatic Heterocycle
Thiazole Heterocyclic Compound
Imidazoindole Fused Heterocyclic System
Malassezin Natural Indole Compound
Indolo[3,2-b]carbazole Fused Polycyclic Heterocycle
Ethyl cyanoacetate Organic Reagent
Guanidine hydrochloride Organic Reagent

Utility in the Preparation of Specialized Organic Materials

Similarly, investigations into the use of this compound for creating specialized organic materials, specifically for OLED components, returned no relevant results. While the broader class of indole derivatives is known for its applications in materials science, including in the development of OLEDs, there is no specific mention of the 1,2,5-trimethyl substituted carbaldehyde being utilized as a precursor or building block for OLED materials. Consequently, it is not possible to generate content or data tables regarding its role in this application.

Due to the absence of specific information linking this compound to the requested topics, the generation of a detailed and scientifically accurate article strictly adhering to the provided outline is not feasible at this time.

Computational and Spectroscopic Characterization of 1,2,5 Trimethyl 1h Indole 3 Carbaldehyde and Its Analogs

Advanced Spectroscopic Methods for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, FT-IR, ESI-MS)

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the chemical environment of hydrogen atoms in a molecule. For indole-3-carbaldehydes, the aldehyde proton (-CHO) typically appears as a singlet far downfield, often around 10.0 ppm, due to the deshielding effect of the carbonyl group. rsc.orgrsc.org The protons on the aromatic rings appear in the range of 7.0-8.5 ppm. The methyl groups attached to the indole (B1671886) ring will appear as sharp singlets in the upfield region. For 1,2,5-trimethyl-1H-indole-3-carbaldehyde, one would expect three distinct methyl singlets: one for the N-methyl group (typically around 3.7-3.9 ppm), one for the C2-methyl group (around 2.6 ppm), and one for the C5-methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon atoms in the structure. The carbonyl carbon of the aldehyde is highly characteristic and appears significantly downfield, typically in the range of 184-185 ppm. rsc.org Aromatic carbons resonate between 110 and 140 ppm. The carbons of the methyl substituents are found in the upfield region of the spectrum.

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the vibrational modes of functional groups. For indole-3-carbaldehydes, a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected around 1640–1680 cm⁻¹. csic.es Another characteristic band is the N-H stretch for indoles that are unsubstituted at the N1 position, but this would be absent in N-methylated analogs like this compound. researchgate.net Aromatic C-H and C=C stretching vibrations are also observed.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique used to determine the molecular weight of a compound. The molecule is typically observed as a protonated molecular ion [M+H]⁺. For this compound (C₁₂H₁₃NO), the expected monoisotopic mass is 187.0997 g/mol , and the ESI-MS spectrum would show a prominent peak at m/z 188.1075. rsc.org

Spectroscopic Data for Analogs of this compound
CompoundTechniqueSolventObserved Signals (δ in ppm or m/z)Reference
1,2-Dimethyl-1H-indole-3-carbaldehyde ¹H NMRCDCl₃10.11 (s, 1H, CHO), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H, N-CH₃), 2.62 (s, 3H, C2-CH₃) rsc.org
1-Methyl-1H-indole-3-carbaldehyde ¹H NMRCDCl₃10.01 (s, 1H, CHO), 8.35 (d, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H, N-CH₃) rsc.org
¹³C NMRCDCl₃184.43 (CHO), 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 (N-CH₃) rsc.org
ESI-MS-[M+H]⁺ at m/z 160 rsc.org

Theoretical Chemistry Investigations

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally. Methods like Density Functional Theory (DFT) allow for the detailed study of molecular geometry, electronic structure, and reaction mechanisms.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

DFT calculations are widely used to predict the ground-state geometry and electronic properties of molecules. For indole derivatives, DFT studies can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations can also determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

In the case of this compound, DFT would be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms. It is expected that the indole ring system is largely planar, with the aldehyde group potentially showing a slight twist relative to the ring.

Analyze Electronic Structure: The introduction of electron-donating methyl groups at the N1, C2, and C5 positions would be expected to increase the electron density of the indole ring system compared to the unsubstituted parent compound. This affects the molecule's reactivity. The formyl group at C3 is an electron-withdrawing group, which influences the electronic properties and reactivity at that position.

Simulate Spectra: DFT calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can then be compared with experimental data to confirm the structure. nih.gov

Determine Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For substituted indoles, the HOMO is typically localized over the indole ring, while the LUMO may be centered more on the electron-withdrawing aldehyde group. nih.gov The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Typical DFT Calculation Parameters for Indole Derivatives
ParameterMethodologyTypical ApplicationReference
Functional B3LYPGeometry optimization, electronic properties
Basis Set 6-31G or higher (e.g., 6-311++G(d,p))Provides flexibility for electrons to describe the molecular orbitals accurately
Output Properties Optimized geometry, HOMO/LUMO energies, MEP maps, calculated vibrational frequenciesStructural analysis, reactivity prediction, spectral interpretation nih.gov

Analysis of Conformational Isomerism and Rotational Barriers

Molecules that are not entirely rigid can exist in different spatial arrangements known as conformations. The study of these conformers and the energy required to interconvert them is crucial for understanding molecular behavior. For indole-3-carbaldehydes, a key point of flexibility is the rotation around the single bond connecting the aldehyde group to the C3 position of the indole ring.

Furthermore, in analogs with bulky substituents, additional rotational barriers can be significant. For example, a DFT study on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde revealed two stable conformers in the solid state, which differ by rotation about the S-N bond. nih.gov The calculated rotational barrier between these conformers was found to be in the range of 2.5–5.5 kcal/mol. nih.gov

For this compound, the primary rotational barrier of interest would be associated with the C3-CHO bond. The presence of the methyl group at the C2 position could create steric hindrance that influences the preferred orientation of the aldehyde group and increases the energy barrier for rotation. Computational methods can map the potential energy surface as a function of the dihedral angle of the rotating bond, allowing for the identification of the lowest energy conformers and the transition states that separate them.

Quantum-Chemical Modeling of Reaction Energetics and Product Stability

Quantum-chemical calculations are instrumental in elucidating reaction mechanisms, predicting the feasibility of a reaction, and understanding the relative stability of products. researchgate.net By calculating the energies of reactants, transition states, and products, a complete energy profile for a chemical reaction can be constructed.

For reactions involving this compound, such as condensation or oxidation reactions, computational modeling can provide key insights. researchgate.net For example, in a Claisen-Schmidt condensation reaction, DFT could be used to:

Model the initial deprotonation step.

Calculate the activation energy for the nucleophilic attack on the aldehyde's carbonyl carbon.

Determine the relative energies of possible intermediates and products, thereby predicting the reaction's regioselectivity and stereoselectivity.

Assess the thermodynamic stability of the final products.

These theoretical investigations complement experimental findings by providing a molecular-level understanding of reactivity and stability, guiding the synthesis of new and complex indole derivatives.

Emerging Research Avenues and Future Prospects for 1,2,5 Trimethyl 1h Indole 3 Carbaldehyde Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The primary route for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction typically involves the use of a phosphorus oxychloride and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the formylating agent. For the synthesis of substituted indole-3-carbaldehydes, the corresponding substituted indoles are used as starting materials.

While no specific studies detailing the optimization of the synthesis for 1,2,5-trimethyl-1H-indole-3-carbaldehyde were identified, a Chinese patent (CN102786460A) describes a general method for the synthesis of various indole-3-carboxaldehyde (B46971) compounds. This patent includes the use of 2,3,5-trimethyl-aniline as a starting material, which would cyclize and be formylated to yield a trimethyl-substituted indole-3-carbaldehyde. However, the exact isomer is not specified, and detailed reaction conditions and yields are provided for other analogues.

Future research in this area would likely focus on adapting modern, more sustainable synthetic methodologies to the synthesis of this compound. This could include the use of greener solvents, milder reaction conditions, and the development of catalytic systems that avoid stoichiometric, phosphorus-based reagents.

Table 1: General Vilsmeier-Haack Reaction for Indole-3-Carbaldehyde Synthesis

ReactantsReagentsProduct
Substituted Indole (B1671886)POCl₃, DMFSubstituted 1H-indole-3-carbaldehyde

Note: This table represents a general transformation. Specific conditions and yields for this compound are not available in the reviewed literature.

Unveiling Novel Reactivity Modalities and Selective Transformations

The reactivity of indole-3-carbaldehydes is characterized by the electrophilic nature of the aldehyde group and the nucleophilic character of the indole ring. The aldehyde functionality can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions to form imines, oximes, and various heterocyclic systems.

Specific studies on the novel reactivity and selective transformations of this compound are absent from the current body of scientific literature. Research on analogous indole-3-carbaldehydes suggests that the methyl groups at the 1, 2, and 5 positions would influence the electronic properties and steric hindrance of the molecule, potentially affecting its reactivity compared to the parent indole-3-carbaldehyde. The N-methyl group prevents N-H reactivity, while the C-2 methyl group can influence the conformation of the aldehyde and may participate in certain reactions. The C-5 methyl group would have a more subtle electronic effect on the aromatic ring.

Future work in this area would involve a systematic investigation of the reactivity of this compound with a variety of reagents to map its chemical behavior and explore potential applications in the synthesis of more complex molecules.

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry and automated synthesis are rapidly emerging as powerful tools in modern chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. The application of these technologies to the synthesis of indole derivatives is an active area of research. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for reactions involving unstable intermediates or highly exothermic processes.

There is no specific literature detailing the integration of this compound synthesis or its subsequent transformations with flow chemistry or automated synthesis platforms. However, the general principles of applying these techniques to indole synthesis are well-documented. For example, the Vilsmeier-Haack reaction, a key step in the synthesis of this compound, could potentially be adapted to a flow process to improve safety and yield.

Future prospects in this domain would involve the development of a continuous flow process for the synthesis of this compound and the integration of this process with automated workup and purification steps. This would enable the rapid and efficient production of this compound for further studies.

Table 2: Potential Advantages of Flow Chemistry for Indole-3-Carbaldehyde Synthesis

FeaturePotential Advantage
Precise Temperature ControlImproved selectivity and yield, enhanced safety for exothermic reactions.
Rapid MixingIncreased reaction rates and efficiency.
Enhanced SafetyHandling of hazardous reagents in a closed system with small reaction volumes.
ScalabilityStraightforward scaling of production by extending reaction time.

Application in Design and Synthesis of Chemically Diverse Compound Libraries

Indole-3-carbaldehyde and its derivatives are valuable scaffolds for the construction of compound libraries for drug discovery and other applications. The aldehyde group serves as a convenient handle for introducing chemical diversity through a variety of chemical transformations.

No published compound libraries specifically based on the this compound scaffold have been identified. The design and synthesis of such a library would be a promising avenue for future research. The trimethylated indole core provides a specific substitution pattern that could be explored for its impact on biological activity. By reacting this compound with a diverse set of building blocks, a library of novel compounds could be generated for screening against various biological targets.

The future in this area lies in the design of a combinatorial synthesis plan utilizing this compound as a key building block. This would involve selecting a set of diverse reactants to be combined with the aldehyde functionality to generate a library of compounds with a wide range of structural and functional properties. The resulting library could then be screened for various biological activities, potentially leading to the discovery of new lead compounds for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.